molecular formula C7H10Cl2N2 B6275412 2-chloro-6-ethylpyridin-4-amine hydrochloride CAS No. 2763779-83-3

2-chloro-6-ethylpyridin-4-amine hydrochloride

Cat. No.: B6275412
CAS No.: 2763779-83-3
M. Wt: 193.1
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Description

2-chloro-6-ethylpyridin-4-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-ethylpyridin-4-amine hydrochloride typically involves the chlorination of 6-ethylpyridin-4-amine. One common method is the reaction of 6-ethylpyridin-4-amine with thionyl chloride (SOCl₂) under reflux conditions, which introduces the chlorine atom at the 2-position of the pyridine ring. The resulting 2-chloro-6-ethylpyridin-4-amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-ethylpyridin-4-amine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines.

Scientific Research Applications

2-chloro-6-ethylpyridin-4-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: Employed in the development of novel materials with specific electronic or optical properties.

    Agrochemicals: Utilized in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-chloro-6-ethylpyridin-4-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The chlorine atom and the ethyl group on the pyridine ring can interact with the active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-aminopyridine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.

    6-ethylpyridin-4-amine: Lacks the chlorine atom, which can influence its ability to undergo nucleophilic substitution reactions.

    2-chloro-6-methylpyridin-4-amine: Similar structure but with a methyl group instead of an ethyl group, which can alter its physical and chemical properties.

Uniqueness

2-chloro-6-ethylpyridin-4-amine hydrochloride is unique due to the presence of both the chlorine atom and the ethyl group on the pyridine ring. This combination of substituents can enhance its reactivity and biological activity compared to similar compounds. The hydrochloride salt form also improves its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

2763779-83-3

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.1

Purity

95

Origin of Product

United States

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